molecular formula C14H13F2N B3002580 1,2-Bis(4-fluorophenyl)ethanamine CAS No. 133235-92-4

1,2-Bis(4-fluorophenyl)ethanamine

Cat. No.: B3002580
CAS No.: 133235-92-4
M. Wt: 233.262
InChI Key: HXXGVFCEHAXKDD-UHFFFAOYSA-N
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Description

1,2-Bis(4-fluorophenyl)ethanamine is an organic compound with the molecular formula C14H13F2N It is characterized by the presence of two fluorophenyl groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluoro-β-nitrostyrene under controlled conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-fluorophenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amines .

Scientific Research Applications

1,2-Bis(4-fluorophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-bis(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(4-chlorophenyl)ethanamine
  • 1,2-Bis(4-bromophenyl)ethanamine
  • 1,2-Bis(4-methylphenyl)ethanamine

Uniqueness

1,2-Bis(4-fluorophenyl)ethanamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

1,2-bis(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14H,9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGVFCEHAXKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133235-92-4
Record name 1,2-bis(4-fluorophenyl)ethan-1-amine
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